Rubraxanthone

Description

Rubraxanthone has been reported in Garcinia cowa, Garcinia merguensis, and other organisms with data available.

RN given for (E)-isomer; inhibits platelet-activating factor; isolated from Garcinia parvifolia; structure in first source

Structure

3D Structure

Properties

CAS No. |

65411-01-0 |

|---|---|

Molecular Formula |

C24H26O6 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one |

InChI |

InChI=1S/C24H26O6/c1-13(2)6-5-7-14(3)8-9-16-21-20(12-18(27)24(16)29-4)30-19-11-15(25)10-17(26)22(19)23(21)28/h6,8,10-12,25-27H,5,7,9H2,1-4H3/b14-8+ |

InChI Key |

JLTSTSRANGPLOQ-RIYZIHGNSA-N |

Isomeric SMILES |

CC(=CCC/C(=C\CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rubraxanthone; Rubra-xanthone; |

Origin of Product |

United States |

Foundational & Exploratory

Rubraxanthone: A Technical Guide to its Natural Sources, Discovery, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubraxanthone is a prenylated xanthone, a class of secondary metabolites known for their significant and varied biological activities. First identified in the 1980s, this compound has been isolated from several plant species within the Guttiferae (Clusiaceae) family and has demonstrated considerable potential as an antibacterial, antiplatelet, and cytotoxic agent. Its biosynthesis proceeds via the shikimate pathway. Mechanistically, its anti-inflammatory and anticancer properties are likely mediated through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB). This technical guide provides an in-depth overview of Rubraxanthone, consolidating its natural sources, discovery, physicochemical properties, and known biological activities. It includes detailed experimental protocols for its isolation and bioactivity assessment, along with visualizations of its biosynthetic origin, isolation workflow, and putative mechanism of action to serve as a comprehensive resource for the scientific community.

Discovery and Natural Sources

Rubraxanthone was first reported as a major constituent isolated from the latex of Garcinia parvifolia (Miq.) Miq. in a 1988 study detailing its antimicrobial properties.[1] Since this initial discovery, it has been identified in numerous other species, primarily within the Guttiferae family. The compound is typically found in the stem bark, roots, leaves, and wood (xylem) of these plants.

Table 1: Natural Sources of Rubraxanthone

| Plant Species | Family | Plant Part(s) | Reference(s) |

|---|---|---|---|

| Garcinia parvifolia | Guttiferae (Clusiaceae) | Latex, Stem Bark | [1][2][3][4] |

| Garcinia cowa | Guttiferae (Clusiaceae) | Stem Bark, Roots | [2][5] |

| Garcinia dioica | Guttiferae (Clusiaceae) | Not Specified | [5] |

| Garcinia griffithii | Guttiferae (Clusiaceae) | Leaves | [6] |

| Garcinia mangostana | Guttiferae (Clusiaceae) | Root Bark | [6] |

| Garcinia merguensis | Guttiferae (Clusiaceae) | Wood (Xylem) | [5][6] |

| Mesua corneri | Guttiferae (Clusiaceae) | Stem Bark | [6] |

| Mesua spp. | Guttiferae (Clusiaceae) | Not Specified |[5] |

The biosynthesis of Rubraxanthone is a natural process involving the transformation of primary metabolites.[7][8][9] It originates from the shikimate pathway, which utilizes L-phenylalanine as a key precursor to generate the core xanthone skeleton.[2][7][8][9]

Physicochemical Properties

Rubraxanthone is a polyphenol belonging to the xanthone class. Its structure features a 9H-xanthen-9-one core substituted with hydroxy, methoxy, and geranyl groups, contributing to its lipophilic nature and biological activity.

Table 2: Physicochemical Properties of Rubraxanthone

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one | [5] |

| Molecular Formula | C₂₄H₂₆O₆ | [5] |

| Molecular Weight | 410.5 g/mol | [5] |

| Appearance | Yellow powder/crystals | [3][6] |

| Melting Point | 207-209 °C | [6] |

| CAS Number | 65411-01-0 |[5] |

Biological and Pharmacological Activities

Rubraxanthone exhibits a wide spectrum of valuable biological activities, identifying it as a promising compound for pharmaceutical research.[7][8] Its activities include antibacterial, antiplatelet, and cytotoxic effects.

Antibacterial Activity

Rubraxanthone has demonstrated potent activity against Gram-positive bacteria, including penicillin-resistant strains of Staphylococcus aureus.

Table 3: Antibacterial Activity of Rubraxanthone

| Bacterial Strain | Activity / Metric | Value (μg/mL) | Reference(s) |

|---|---|---|---|

| Staphylococcus aureus (Normal Strain) | MIC | Strong Activity | [1] |

| Staphylococcus aureus (Penicillin-Resistant) | MIC | Strong Activity |[1] |

Antiplatelet and Anti-inflammatory Activity

The compound is a known inhibitor of platelet-activating factor (PAF) receptor binding, which is implicated in inflammation, allergy, and thrombosis.[2][10] This contributes to its significant antiplatelet aggregation effects.

Table 4: Antiplatelet Activity of Rubraxanthone

| Assay / Inducer | Metric | Value (μM) | Reference(s) |

|---|

| PAF Receptor Binding | IC₅₀ | 18.2 |[2][10] |

Cytotoxic (Anticancer) Activity

Rubraxanthone displays notable cytotoxic activity against various human cancer cell lines, making it a compound of interest in oncology drug discovery.

Table 5: In-Vitro Cytotoxic Activity of Rubraxanthone

| Cell Line | Cancer Type | Metric | Value | Reference(s) |

|---|---|---|---|---|

| CEM-SS | T-lymphoblastoid Leukemia | IC₅₀ | 5.0 µg/mL | [6] |

| MCF-7 | Breast Adenocarcinoma | IC₅₀ | 9.0 µM | [6] |

| 4T1 | Murine Breast Cancer | IC₅₀ | 10.96 µM | [3] |

| B16F10 | Murine Melanoma | - | Inactive |[3] |

Pharmacokinetic Profile

Pharmacokinetic studies in mice provide initial insights into the absorption, distribution, metabolism, and excretion of Rubraxanthone.

Table 6: Pharmacokinetic Parameters of Rubraxanthone in Mice (Single Oral Dose: 700 mg/kg)

| Parameter | Description | Value | Reference(s) |

|---|---|---|---|

| Cₘₐₓ | Maximum plasma concentration | 4.267 µg/mL | [11] |

| Tₘₐₓ | Time to reach Cₘₐₓ | 1.5 h | [11] |

| t₁/₂ | Elimination half-life | 6.72 h | [11] |

| AUC₀-∞ | Area under the curve | 560.99 µg·h/L |[11] |

Experimental Protocols

Isolation of Rubraxanthone from Garcinia parvifolia Stem Bark

This protocol is adapted from methodologies described for the isolation of xanthones from Garcinia species.[3][4]

-

Plant Material Preparation: Air-dry the stem bark of G. parvifolia at room temperature and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered bark (e.g., 3.3 kg) in 90% methanol (e.g., 10 L) at room temperature for 24 hours.[3] Repeat the extraction process multiple times (e.g., 3-5 times) to ensure exhaustive extraction.

-

Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

-

-

Fractionation:

-

Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography over silica gel.

-

Create a solvent gradient starting with a non-polar solvent and gradually increasing polarity. A common gradient is n-hexane:ethyl acetate (EtOAc), starting from 95:5 and progressing to 87.5:12.5 (v/v).[3]

-

Collect fractions based on the elution profile monitored by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Combine fractions containing the target compound (as identified by TLC comparison with a standard, if available).

-

Subject the combined fractions to further chromatographic purification, such as repeated column chromatography or preparative TLC.

-

Recrystallize the purified compound from an appropriate solvent system (e.g., EtOAc-hexane) to obtain pure Rubraxanthone as a yellow powder.[3]

-

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

In-Vitro Cytotoxicity MTT Assay

This protocol assesses the effect of Rubraxanthone on the proliferation of cancer cell lines.

-

Cell Culture: Culture human cancer cells (e.g., MCF-7, CEM-SS) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed cells into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of Rubraxanthone in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

-

Incubation: Replace the medium in the wells with the medium containing the various concentrations of Rubraxanthone. Incubate the plates for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Putative Mechanism of Action: NF-κB Signaling Pathway

While specific studies on Rubraxanthone's molecular mechanism are limited, the anti-inflammatory and anticancer activities of many xanthones are attributed to their ability to modulate key cellular signaling pathways.[12][13] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of genes involved in inflammation, cell survival, and proliferation.[14][15]

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli (e.g., TNF-α, LPS) activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory cytokines (e.g., IL-6, TNF-α), pro-survival proteins (e.g., Bcl-2), and cell cycle regulators (e.g., Cyclin D1).

Xanthones, likely including Rubraxanthone, are thought to exert their therapeutic effects by inhibiting this cascade.[12][13] They can prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of its target genes. This action effectively reduces the inflammatory response and can induce cell cycle arrest and apoptosis in cancer cells.[12][16]

Conclusion and Future Directions

Rubraxanthone is a multifaceted natural compound with well-documented antibacterial, antiplatelet, and cytotoxic properties. Its consistent presence in the Garcinia genus and established biological activities make it a strong candidate for further drug development. Future research should focus on elucidating its specific molecular targets and mechanisms of action, particularly in cancer cell lines where it shows promise. In-vivo efficacy studies and preclinical safety assessments are critical next steps to translate the in-vitro potential of Rubraxanthone into a viable therapeutic agent. Furthermore, synthetic derivatization of the Rubraxanthone scaffold could lead to analogues with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. ScienceAsia - Journal of The Science Society of Thailand [scienceasia.org]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-a.com [ajchem-a.com]

- 4. repo.unand.ac.id [repo.unand.ac.id]

- 5. Rubraxanthone | C24H26O6 | CID 9953366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rubraxanthone: A Promising Xanthone From Guttiferae Family with Diverse Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. In vitro inhibitory effect of rubraxanthone isolated from Garcinia parvifolia on platelet-activating factor receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Single dose oral pharmacokinetic profile rubraxanthone in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cudraxanthone H Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via NF-κB and PIN1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Induction of Cell Cycle Arrest and Apoptosis by Physcion, an Anthraquinone Isolated From Rhubarb (Rhizomes of Rheum tanguticum), in MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Rubraxanthone in Guttiferae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubraxanthone, a prominent member of the prenylated xanthone class of secondary metabolites, has garnered significant scientific interest due to its diverse and promising biological activities, including antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties.[1][2] Found predominantly within the Guttiferae (Clusiaceae) family, particularly in the genus Garcinia, this complex molecule originates from a sophisticated biosynthetic pathway that merges primary and secondary metabolic routes.[1] This technical guide provides an in-depth exploration of the rubraxanthone biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic cascade.

The Core Biosynthetic Pathway

The biosynthesis of rubraxanthone is a multi-step process that initiates from the shikimate and acetate pathways.[3] The shikimate pathway provides the precursor L-phenylalanine, which is subsequently converted through a series of enzymatic reactions to form one of the key building blocks. The acetate pathway, via malonyl-CoA, provides the other essential components for the construction of the xanthone scaffold.

The central intermediate in the formation of the xanthone core is a benzophenone derivative, specifically 2,3′,4,6-tetrahydroxybenzophenone.[3] This intermediate is formed by the condensation of benzoyl-CoA (derived from L-phenylalanine) with three molecules of malonyl-CoA, a reaction catalyzed by benzophenone synthase (BPS) . The resulting benzophenone then undergoes intramolecular oxidative coupling to form the tricyclic xanthone core. For rubraxanthone, the proposed immediate precursor to the xanthone ring is 1,3,7-trihydroxyxanthone (1,3,7-THX) .

The final and characteristic step in rubraxanthone biosynthesis is the prenylation of the xanthone core. This reaction is catalyzed by a prenyltransferase , which attaches a dimethylallyl pyrophosphate (DMAPP) group to the 1,3,7-THX backbone, yielding the final rubraxanthone molecule.

Quantitative Data

The following table summarizes key quantitative data related to the biosynthesis and quantification of rubraxanthone in species of the Guttiferae family.

| Parameter | Value | Species | Tissue | Method | Reference |

| Rubraxanthone Concentration | 56.56% (w/w) | Garcinia cowa | Latex (Dichloromethane extract) | RP-HPLC | [4][5] |

| Rubraxanthone Concentration | 1.95% (w/w) | Garcinia cowa | Stem Bark (Extract) | HPTLC/HPLC | [6] |

| HPLC Detection Limit | 1.119 µg/mL | Garcinia cowa | Latex | RP-HPLC | [4] |

| HPLC Quantitation Limit | 3.731 µg/mL | Garcinia cowa | Latex | RP-HPLC | [4] |

| HPTLC Detection Limit | 0.277 µ g/band | Garcinia cowa | Stem Bark | HPTLC | [6] |

| HPTLC Quantitation Limit | 0.924 µ g/band | Garcinia cowa | Stem Bark | HPTLC | [6] |

| Benzophenone Synthase (GmBPS) Identity | 77-78% | Garcinia mangostana | Fruit Pericarps | Amino Acid Sequence Alignment | [7] |

Experimental Protocols

Isolation and Quantification of Rubraxanthone by RP-HPLC

This protocol is adapted from the method described for the determination of rubraxanthone in the latex of Garcinia cowa.[4]

a. Sample Preparation:

-

Obtain the latex of Garcinia cowa and dry it.

-

Grind the dried latex into a fine powder.

-

Dissolve a known weight of the powdered latex in methanol.

-

Filter the methanolic extract through a 0.45 µm membrane filter and degas before injection.

b. HPLC Conditions:

-

Column: Shimadzu Shimp-pack VP–ODS (4.6 x 250 mm)

-

Mobile Phase: Isocratic elution with 0.4% v/v formic acid in methanol (15:85)

-

Flow Rate: 1 mL/minute

-

Injection Volume: 20 µL

-

Detection: UV-VIS detector set at 243.2 nm

-

Run Time: 20 minutes

c. Quantification:

-

Prepare a series of standard solutions of purified rubraxanthone in methanol at known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the sample extract and determine the peak area corresponding to rubraxanthone.

-

Calculate the concentration of rubraxanthone in the sample using the regression equation from the calibration curve.

General Protocol for Enzyme Assays

This general protocol, based on spectrophotometric methods, can be adapted for assaying the activity of enzymes such as benzophenone synthase and prenyltransferase.

a. Principle: Enzyme activity is measured by monitoring the change in absorbance at a specific wavelength due to the consumption of a substrate or the formation of a product.

b. General Procedure:

-

Set a spectrophotometer to the appropriate wavelength for the substrate or product and maintain a constant temperature.

-

Prepare a reaction mixture in a quartz cuvette containing a suitable buffer and the substrate at a saturating concentration.

-

Incubate the reaction mixture in the spectrophotometer to reach thermal equilibrium.

-

Initiate the reaction by adding a small volume of the enzyme extract.

-

Record the change in absorbance over time. The initial linear portion of the curve represents the initial reaction velocity.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the substrate or product.

c. Specific Considerations for Xanthone Biosynthetic Enzymes:

-

Benzophenone Synthase (BPS): The activity can be assayed by monitoring the consumption of benzoyl-CoA and malonyl-CoA or the formation of 2,4,6-trihydroxybenzophenone. The products can be analyzed by HPLC.

-

Aromatic Prenyltransferase: The activity can be determined by incubating the xanthone acceptor substrate (e.g., 1,3,7-THX) and the prenyl donor (DMAPP) with the enzyme extract. The formation of the prenylated product (rubraxanthone) can be quantified by HPLC or LC-MS.

Visualizing the Pathway and Workflow

To provide a clear visual representation of the biosynthetic pathway and a typical experimental workflow, the following diagrams have been generated using Graphviz (DOT language).

Caption: Biosynthetic pathway of Rubraxanthone from primary metabolites.

Caption: General workflow for isolation, quantification, and enzyme activity studies of Rubraxanthone.

References

- 1. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 2. Single dose oral pharmacokinetic profile rubraxanthone in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phcogj.com [phcogj.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzophenone synthase from Garcinia mangostana L. pericarps - PubMed [pubmed.ncbi.nlm.nih.gov]

Rubraxanthone: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of rubraxanthone, a prenylated xanthone with significant therapeutic potential. The document details its chemical structure, physicochemical properties, and diverse biological activities, including its antibacterial, cytotoxic, and antiplatelet effects. Detailed experimental protocols for key assays and elucidated signaling pathways are presented to support further research and development.

Chemical Structure and Physicochemical Properties

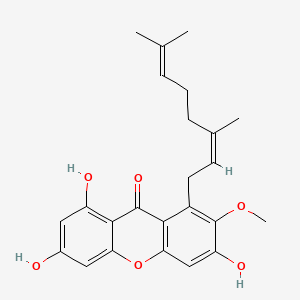

Rubraxanthone is a xanthone derivative characterized by a tricyclic ring system with various substitutions. Its systematic IUPAC name is 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxy-9H-xanthen-9-one. The chemical structure of rubraxanthone is presented in Figure 1.

Figure 1. Chemical Structure of Rubraxanthone.

Figure 1. Chemical Structure of Rubraxanthone.

A summary of the key chemical and physical properties of rubraxanthone is provided in Table 1.

Table 1. Physicochemical Properties of Rubraxanthone.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₆O₆ | |

| Molecular Weight | 410.5 g/mol | |

| Exact Mass | 410.17293854 Da | |

| CAS Number | 65411-01-0 | |

| Appearance | Yellowish solid | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO |

Spectroscopic data are crucial for the identification and characterization of rubraxanthone. A summary of the key spectroscopic features is presented in Table 2.

Table 2. Spectroscopic Data for Rubraxanthone.

| Spectroscopic Technique | Key Features | Reference |

| ¹H-NMR (CD₃OD) | Signals corresponding to a geranyl group, aromatic protons, a methoxy group, and hydroxyl groups. | |

| ¹³C-NMR | Resonances confirming the xanthone skeleton and the presence of all functional groups. | |

| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) consistent with the molecular formula. | |

| UV-Vis (MeOH) | Absorption maxima characteristic of the xanthone chromophore. | |

| Infrared (KBr) | Absorption bands for hydroxyl, carbonyl, and aromatic C-H stretching. |

Natural Occurrence and Biosynthesis

Rubraxanthone is a secondary metabolite found predominantly in plants of the Guttiferae (Clusiaceae) family, particularly within the Garcinia genus. It has been isolated from various parts of these plants, including the stem bark, leaves, and latex. The biosynthesis of rubraxanthone proceeds through the shikimate pathway, with L-phenylalanine serving as a key precursor.

Biological Activities and Pharmacokinetics

Rubraxanthone has demonstrated a range of promising biological activities, making it a compound of interest for drug development.

Antibacterial Activity

Rubraxanthone exhibits potent antibacterial activity, particularly against Gram-positive bacteria. It has shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported to be lower than that of the antibiotic vancomycin.

Table 3. Antibacterial Activity of Rubraxanthone.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.31 - 1.25 | |

| Bacillus cereus | 2 | |

| Bacillus subtilis | 1 | |

| Micrococcus luteus | 2 | |

| Staphylococcus epidermidis | 4 | |

| Staphylococcus aureus | 12 | |

| Escherichia coli | 64 | |

| Salmonella typhimurium | 64 | |

| Pseudomonas aeruginosa | 64 |

Cytotoxic Activity

Rubraxanthone has demonstrated cytotoxic effects against various human cancer cell lines. This suggests its potential as an anticancer agent.

Table 4. Cytotoxic Activity of Rubraxanthone.

| Cell Line | Activity | Reference |

| Human T-lymphoblastic leukemia (CEM-SS) | Potential lead compound | N/A |

| Various cancer cell lines | Moderate activity |

Antiplatelet Activity

Rubraxanthone has been shown to inhibit platelet aggregation, indicating its potential as an antithrombotic agent. This activity is mediated through the inhibition of the platelet-activating factor (PAF) receptor.

Table 5. Antiplatelet Activity of Rubraxanthone.

| Assay | IC₅₀ | Reference |

| Inhibition of PAF receptor binding | 18.2 µM |

Pharmacokinetics

A study in mice has provided initial insights into the pharmacokinetic profile of rubraxanthone following oral administration.

Table 6. Pharmacokinetic Parameters of Rubraxanthone in Mice (700 mg/kg oral dose).

| Parameter | Value | Reference |

| Cₘₐₓ (Peak Plasma Concentration) | 4.267 µg/mL | |

| Tₘₐₓ (Time to Peak Concentration) | 1.5 hours | |

| AUC₀-∞ (Area Under the Curve) | 560.99 µg·h/L | |

| t₁/₂ (Terminal Half-life) | 6.72 hours | |

| Vd/F (Apparent Volume of Distribution) | 1200.19 mL/kg | |

| Cl/F (Apparent Clearance) | 1123.88 mL/h/kg |

Experimental Protocols

This section provides an overview of the methodologies used for the isolation, characterization, and biological evaluation of rubraxanthone.

Isolation and Purification of Rubraxanthone

-

Extraction: Dried and powdered plant material (e.g., stem bark of Garcinia cowa) is extracted with a suitable organic solvent such as methanol or dichloromethane.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to separate fractions based on polarity.

-

Purification: The fractions containing rubraxanthone are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure of isolated rubraxanthone is determined using a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: To determine the absorption maxima.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry.

Broth Microdilution Assay for Antibacterial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of rubraxanthone against various bacterial strains.

-

Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution: Rubraxanthone is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of rubraxanthone that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of rubraxanthone and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Antiplatelet Aggregation Assay

The inhibitory effect of rubraxanthone on platelet aggregation can be assessed using various methods, including the impedance method in whole blood.

-

Blood Collection: Human whole blood is collected from healthy volunteers.

-

Incubation: The blood is incubated with different concentrations of rubraxanthone or a vehicle control.

-

Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as arachidonic acid (AA), adenosine diphosphate (ADP), or collagen.

-

Measurement: The change in impedance or light transmittance due to platelet aggregation is measured over time using an aggregometer.

-

IC₅₀ Calculation: The concentration of rubraxanthone that inhibits 50% of platelet aggregation is determined.

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of rubraxanthone are still under investigation, preliminary evidence points to specific interactions.

Antiplatelet Activity: PAF Receptor Antagonism

Rubraxanthone's antiplatelet effect is attributed to its ability to act as an antagonist at the platelet-activating factor (PAF) receptor, a G-protein coupled receptor (GPCR). By blocking the binding of PAF to its receptor, rubraxanthone inhibits the downstream signaling cascade that leads to platelet activation and aggregation.

Caption: Rubraxanthone inhibits the PAF-induced platelet aggregation pathway.

Putative Anticancer Mechanism of Action

The anticancer mechanism of xanthone derivatives often involves the induction of apoptosis (programmed cell death) and inhibition of key protein kinases involved in cancer cell proliferation. While the specific pathways for rubraxanthone are not yet fully elucidated, a plausible mechanism involves the modulation of key signaling pathways that regulate cell cycle and survival.

Caption: Hypothetical anticancer mechanism of Rubraxanthone.

Putative Antibacterial Mechanism of Action

The antibacterial mechanism of xanthones can involve multiple targets, including the disruption of bacterial cell membranes, inhibition of efflux pumps, and interference with bacterial DNA synthesis. The lipophilic nature of rubraxanthone, due to its geranyl group, may facilitate its interaction with and disruption of the bacterial cell membrane.

Caption: Plausible antibacterial mechanisms of Rubraxanthone.

Conclusion and Future Directions

Rubraxanthone is a promising natural product with a well-characterized chemical structure and a diverse range of biological activities. Its potent antibacterial, cytotoxic, and antiplatelet properties warrant further investigation for its potential development as a therapeutic agent. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects, particularly its anticancer and antibacterial activities, to identify specific cellular targets and signaling pathways. Further preclinical and clinical studies are necessary to evaluate its safety, efficacy, and pharmacokinetic profile in more detail. The synthesis of rubraxanthone analogues could also lead to the discovery of derivatives with enhanced potency and improved pharmacological properties.

Preliminary Biological Activities of Rubraxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubraxanthone, a prenylated xanthone primarily isolated from plants of the Garcinia genus, has garnered significant interest within the scientific community due to its diverse range of preliminary biological activities.[1][2] This technical guide provides a comprehensive overview of the currently available data on the bioactivities of Rubraxanthone, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Quantitative Biological Activity Data

The following table summarizes the quantitative data available for the biological activities of Rubraxanthone.

| Biological Activity | Assay | Target/Inducer | Test System | IC₅₀/Activity | Reference |

| Antiplatelet Activity | Impedance Aggregometry | Arachidonic Acid | Human Whole Blood | 114.9 ± 3.1 µM | Oriental Journal of Chemistry, 2014 |

| Impedance Aggregometry | Collagen | Human Whole Blood | 229.2 ± 5.1 µM | Oriental Journal of Chemistry, 2014 | |

| Impedance Aggregometry | Adenosine Diphosphate (ADP) | Human Whole Blood | 107.4 ± 4.8 µM | Oriental Journal of Chemistry, 2014 | |

| PAF Receptor Binding | Radioligand Binding Assay | [³H]-PAF | Rabbit Platelets | 18.2 µM | Planta Medica, 2002 |

| Cytotoxic Activity | MTT Assay | CEM-SS Cells | Human T-lymphoblastoid cell line | 5.0 µg/mL | ResearchGate, 2025 |

| Antimicrobial Activity | Broth Microdilution | Staphylococcus aureus (various strains) | Bacterial Culture | 0.31-1.25 µg/mL (MIC) | PubMed, 1996 |

| Anti-inflammatory Activity | Griess Assay | Lipopolysaccharide (LPS) | RAW 264.7 Macrophages | 23.86% inhibition of NO production | Semantic Scholar, N/A |

| Antihypercholesterolemic Activity | In vivo | High-fat diet | Mice | Reduction in total cholesterol, triglycerides, and LDL at 700 mg/kg | [3] |

Note: IC₅₀ (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) are standard measures of a compound's potency. A lower value indicates higher potency. Data for antioxidant activity (DPPH, ABTS assays) of Rubraxanthone are not currently available in the form of IC₅₀ values.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Antiplatelet Aggregation Assay (Impedance Method)

This in vitro assay assesses the ability of a compound to inhibit platelet aggregation in whole blood.

-

Blood Collection: Whole human blood is collected from healthy volunteers.

-

Preparation: The blood is diluted 1:1 with saline.

-

Incubation: 1 mL of the diluted blood is incubated with the test compound (Rubraxanthone, dissolved in DMSO) at 37°C for 2 minutes.

-

Induction of Aggregation: Platelet aggregation is induced by adding one of the following agonists:

-

Arachidonic Acid (AA)

-

Adenosine Diphosphate (ADP)

-

Collagen

-

-

Measurement: The change in electrical impedance between two electrodes immersed in the blood is measured for 5 minutes using a whole-blood aggregometer. As platelets aggregate on the electrodes, the impedance increases.

-

Data Analysis: The inhibitory activity of Rubraxanthone is determined by comparing the impedance change in its presence to that of a control (vehicle-treated) sample. The IC₅₀ value is calculated as the concentration of Rubraxanthone that inhibits platelet aggregation by 50%.

Cytotoxicity Assay (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Cancer cell lines (e.g., CEM-SS) are cultured in an appropriate medium and seeded in 96-well plates.

-

Treatment: The cells are treated with various concentrations of Rubraxanthone and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well and the plates are incubated for a few hours. Metabolically active cells with functional mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined as the concentration of Rubraxanthone that reduces cell viability by 50%.

Anti-inflammatory Assay (Nitric Oxide Production/Griess Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with an inflammatory agent.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured and seeded in 96-well plates.

-

Treatment: Cells are pre-treated with different concentrations of Rubraxanthone before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

-

Griess Reaction: The Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. In the presence of nitrite (a stable product of NO), a pink-colored azo compound is formed.

-

Measurement: The absorbance of the colored solution is measured using a microplate reader at approximately 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a standard curve. The percentage of NO inhibition by Rubraxanthone is calculated by comparing the nitrite levels in treated wells to those in LPS-stimulated control wells.

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared.

-

Serial Dilution: The test compound (Rubraxanthone) is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of Rubraxanthone are still under investigation. However, preliminary studies suggest the involvement of the following pathways:

Inhibition of Platelet-Activating Factor (PAF) Receptor

Rubraxanthone has been shown to be a potent inhibitor of PAF receptor binding.[4] PAF is a lipid mediator that plays a crucial role in platelet aggregation, inflammation, and allergic responses. By blocking the PAF receptor, Rubraxanthone can interfere with these signaling cascades.

Figure 1: Proposed mechanism of Rubraxanthone's inhibition of PAF signaling.

Activation of Lipoprotein Lipase

In vivo studies suggest that Rubraxanthone's antihypercholesterolemic effect may be mediated through the activation of lipoprotein lipase (LPL).[3] LPL is a key enzyme responsible for hydrolyzing triglycerides in lipoproteins, facilitating the uptake of fatty acids into tissues. The precise mechanism by which Rubraxanthone activates LPL is not yet fully understood.

Figure 2: Postulated role of Rubraxanthone in lipoprotein lipase activation.

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary biological evaluation of Rubraxanthone.

Figure 3: A generalized workflow for the biological evaluation of Rubraxanthone.

Conclusion and Future Directions

The preliminary data on Rubraxanthone indicate a compound with a promising and diverse pharmacological profile. Its potent antiplatelet and antimicrobial activities, coupled with its cytotoxic and potential antihypercholesterolemic effects, make it a compelling candidate for further investigation in drug discovery programs.

Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying its various biological activities.

-

Conducting more extensive in vitro and in vivo studies to confirm and expand upon the preliminary findings.

-

Performing structure-activity relationship (SAR) studies to identify key functional groups and potentially synthesize more potent and selective analogs.

-

Evaluating the pharmacokinetic and toxicological profiles of Rubraxanthone in more detail.

This technical guide provides a solid foundation for researchers to build upon as they explore the therapeutic potential of Rubraxanthone. The continued investigation of this natural product may lead to the development of novel therapeutic agents for a range of diseases.

References

Spectroscopic Profile of Rubraxanthone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Rubraxanthone, a prenylated xanthone found in plant species such as Garcinia parvifolia. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the interpretation of its structural and spectroscopic properties. Rubraxanthone is noted for its potential cytotoxic, antibacterial, and antiplatelet activities.[1][2]

Molecular Structure

Rubraxanthone (IUPAC Name: 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one) is a xanthone derivative characterized by a geranyl group at the C-1 position, hydroxyl groups at C-3, C-6, and C-8, and a methoxy group at C-2.[1]

Molecular Formula: C₂₄H₂₆O₆ Molecular Weight: 410.5 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Rubraxanthone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is fundamental for the structural elucidation of Rubraxanthone, providing detailed information about the carbon skeleton and proton environments. The data presented was acquired in CDCl₃.

Table 1: ¹H-NMR (Proton NMR) Data for Rubraxanthone [3]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 3-OH | 13.52 | s | - |

| H-4 | 6.72 | s | - |

| H-5 | 6.21 | d | 2.0 |

| H-7 | 6.11 | d | 2.0 |

| 2-OCH₃ | 3.40 | s | - |

| H-1' | 4.07 | d | 7.0 |

| H-2' | 5.20 | t | 7.0 |

| H-4' | 1.98 | t | 7.0 |

| H-5' | 2.05 | t | 7.0 |

| H-6' | 5.01 | t | 7.0 |

| H-8' (CH₃) | 1.55 | s | - |

| H-9' (CH₃) | 1.52 | s | - |

| H-10' (CH₃) | 1.81 | s | - |

Table 2: ¹³C-NMR (Carbon NMR) Data for Rubraxanthone [3]

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 164.0 |

| C-2 | 137.5 |

| C-3 | 157.0 |

| C-4 | 97.0 |

| C-4a | 156.0 |

| C-5 | 96.0 |

| C-5a | 161.0 |

| C-6 | 154.0 |

| C-7 | 143.8 |

| C-8 | 137.5 |

| C-8a | 111.0 |

| C-9 | 181.9 |

| C-9a | 103.0 |

| 2-OCH₃ | 61.9 |

| C-1' | 26.5 |

| C-2' | 121.0 |

| C-3' | 133.0 |

| C-4' | 39.8 |

| C-5' | 25.8 |

| C-6' | 123.0 |

| C-7' | 132.0 |

| C-8' (CH₃) | 25.8 |

| C-9' (CH₃) | 17.5 |

| C-10' (CH₃) | 16.5 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight of Rubraxanthone and provides insights into its fragmentation pattern, which is characteristic of the xanthone core and the geranyl side chain.

Table 3: Mass Spectrometry Data for Rubraxanthone

| m/z Value | Interpretation |

|---|---|

| 410 | [M]⁺, Molecular ion |

| 395 | [M - CH₃]⁺, Loss of a methyl group |

| 369 | [M - C₃H₅]⁺, Loss from the geranyl tail |

| 341 | [M - C₅H₉]⁺, Loss of a prenyl unit |

| 285 | Fission of the geranyl chain |

| 233 | Fragment corresponding to the xanthone core |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Rubraxanthone is characteristic of the xanthone chromophore system.

Table 4: UV-Vis Absorption Data for Rubraxanthone in Methanol [3][4]

| λmax (nm) |

|---|

| 222 |

| 241 |

| 268 |

| 312 |

| 348 |

Infrared (IR) Spectroscopy

The IR spectrum highlights the key functional groups present in the Rubraxanthone molecule.

Table 5: Infrared (IR) Absorption Data for Rubraxanthone [3][4]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3429, 3424 | O-H stretching (hydroxyl groups) |

| 1650, 1644 | C=O stretching (conjugated ketone) |

| 1575 | C=C stretching (aromatic ring) |

| 1464 | C-H bending (aromatic ring) |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques for the analysis of natural products.

3.1 Isolation of Rubraxanthone: Rubraxanthone is typically isolated from the stem bark or roots of Garcinia species.[3] A common procedure involves sequential extraction of the dried and ground plant material with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol. The dichloromethane or ethyl acetate extract is then subjected to repeated column chromatography on silica gel, followed by purification using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure Rubraxanthone.[3]

3.2 Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) as the internal standard. 2D NMR experiments like COSY, HSQC, and HMBC are used for complete signal assignment.[3]

-

Mass Spectrometry: Electron Ionization (EI) mass spectra are obtained using a mass spectrometer, with the sample introduced directly or via a gas chromatograph (GC-MS).[3]

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer. The sample is dissolved in a suitable solvent, typically methanol (MeOH), and the absorbance is measured over a wavelength range of 200-400 nm.[4]

-

IR Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or dissolved in a solvent like chloroform (CHCl₃).[4]

Visualizations of Experimental and Logical Workflows

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of a natural product like Rubraxanthone.

Caption: General workflow for the isolation and structural elucidation of Rubraxanthone.

Structural Elucidation via HMBC

Heteronuclear Multiple Bond Correlation (HMBC) is a key 2D NMR technique used to determine the connectivity of atoms across multiple bonds. The diagram below highlights critical HMBC correlations that confirm the placement of the geranyl side chain on the xanthone core of Rubraxanthone.[3]

References

Rubraxanthone: A Secondary Metabolite of Significant Pharmacological Interest

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rubraxanthone, a prenylated xanthone primarily isolated from plants of the Guttiferae family, such as Garcinia and Mesua species, stands out as a secondary metabolite with a broad spectrum of biological activities.[1][2][3] Its biosynthesis follows the shikimate pathway.[1][2][4] This technical guide provides an in-depth overview of the significance of rubraxanthone, focusing on its multifaceted pharmacological effects, underlying molecular mechanisms, and relevant experimental methodologies. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. These compounds, however, play a crucial role in the interaction of the plant with its environment and often possess significant pharmacological properties. Xanthones, a class of polyphenolic compounds, are prominent secondary metabolites found in various plant families, with the Guttiferae family being a particularly rich source.[1][2]

Rubraxanthone (1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one) is a notable member of the xanthone family.[3] It has been the subject of increasing scientific interest due to its diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiplatelet properties.[1][5] This guide aims to consolidate the current scientific knowledge on rubraxanthone, presenting quantitative data, detailed experimental protocols, and visual representations of its proposed mechanisms of action to facilitate further research and development.

Biological Activities and Therapeutic Potential

Rubraxanthone exhibits a wide array of biological activities, making it a promising candidate for the development of novel therapeutic agents.

Anticancer Activity

Rubraxanthone has demonstrated significant cytotoxic effects against various cancer cell lines.[3][6] Studies have reported its potential as a lead compound for anticancer drug development.[7][8] The proposed mechanisms for its anticancer activity include the induction of apoptosis and cell cycle arrest. While the precise signaling pathways modulated by rubraxanthone are still under investigation, research on similar xanthone compounds suggests the involvement of key cellular signaling cascades.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Rubraxanthone has shown potent anti-inflammatory properties, which are attributed to its ability to modulate inflammatory signaling pathways.[5] Xanthones, in general, are known to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9] This is often achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Antioxidant Activity

The antioxidant properties of rubraxanthone contribute significantly to its therapeutic potential.[5] As a polyphenol, it can effectively scavenge free radicals and reduce oxidative stress, which is implicated in the pathophysiology of many chronic diseases.

Antiplatelet Activity

Rubraxanthone has been identified as a potent inhibitor of platelet aggregation.[1][10] It has been shown to inhibit platelet-activating factor (PAF) receptor binding, suggesting its potential use in the prevention and treatment of thrombotic diseases.[11]

Antibacterial Activity

Rubraxanthone also exhibits antibacterial properties against a range of pathogenic bacteria, highlighting its potential as a natural antimicrobial agent.[1][3]

Quantitative Data on Biological Activities

To facilitate comparative analysis, the following tables summarize the key quantitative data reported for the biological activities of rubraxanthone.

Table 1: Cytotoxic Activity of Rubraxanthone

| Cell Line | IC50 / LC50 | Reference |

| CEM-SS | 5.0 µg/mL (LC50) | [7][8] |

| MCF-7, Bone (Saos-2), Cervix (SiHa and C33A), Colorectal (HCT-116), Esophageal (TE1 and TE2), Rectum (SW837) | Moderate activity | [6] |

Table 2: Antiplatelet Activity of Rubraxanthone

| Assay | Agonist | IC50 | Reference |

| Platelet-Activating Factor (PAF) Receptor Binding | 3H-PAF | 18.2 µM | [11] |

| Platelet Aggregation (Human Whole Blood) | Arachidonic Acid (AA) | 114.9 ± 3.1 µM | [12] |

| Collagen | 229.2 ± 5.1 µM | [12] | |

| Adenosine Diphosphate (ADP) | 107.4 ± 4.8 µM | [12] |

Table 3: Pharmacokinetic Parameters of Rubraxanthone in Mice (Single Oral Dose of 700 mg/kg)

| Parameter | Value | Reference |

| Cmax | 4.267 µg/mL | [5] |

| Tmax | 1.5 h | [5] |

| AUCt0-t∞ | 560.99 µg·h/L | [5] |

| T1/2 | 6.72 h | [5] |

| Vd/F | 1200.19 mL/kg | [5] |

| Cl/F | 1123.88 mL/h/kg | [5] |

Elucidated Signaling Pathways and Mechanisms of Action

The therapeutic effects of rubraxanthone are underpinned by its interaction with various molecular signaling pathways. While research specifically on rubraxanthone is ongoing, the mechanisms of other xanthones provide a strong basis for its proposed modes of action.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-6. Xanthones have been shown to inhibit this pathway by preventing IκB degradation.

References

- 1. Prenylated xanthone and rubraxanthone with Antiplatelet aggregation activity in human whole blood isolated from Garcinia griffithii. – Oriental Journal of Chemistry [orientjchem.org]

- 2. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 3. scispace.com [scispace.com]

- 4. phcogj.com [phcogj.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

Preliminary Insights into the Mechanism of Action of Rubraxanthone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubraxanthone, a naturally occurring xanthone derivative, has garnered interest within the scientific community for its potential therapeutic properties. Preliminary studies have indicated its bioactivity in several areas, notably in cancer cell cytotoxicity and as an inhibitor of platelet aggregation. This technical guide synthesizes the currently available preclinical data on the mechanism of action of rubraxanthone, presenting quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.

Anti-Cancer Activity

Preliminary investigations suggest that rubraxanthone possesses cytotoxic effects against certain cancer cell lines.

Quantitative Data: Cytotoxicity

| Compound | Cell Line | Parameter | Value | Reference |

| Rubraxanthone | CEM-SS (Human T-cell lymphoblast-like) | LC50 | 5.0 µg/mL | [1] |

Putative Anti-Cancer Mechanisms of Xanthones

While specific molecular mechanism studies on rubraxanthone are limited, the broader class of xanthones, to which it belongs, has been shown to exert anti-cancer effects through various mechanisms:

-

Induction of Apoptosis: Many xanthone derivatives have been demonstrated to trigger programmed cell death in cancer cells. This often involves the activation of caspase cascades and modulation of the expression of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: Xanthones have been observed to halt the progression of the cell cycle in cancerous cells, thereby inhibiting their proliferation. This can occur at different phases of the cell cycle, such as G1, S, or G2/M.[2][3][4]

-

Modulation of Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as NF-κB, MAPK, and PI3K/Akt, are known targets of various xanthone compounds. Inhibition of these pathways can lead to a reduction in cell proliferation, survival, and metastasis.[5][6][7]

Further research is required to elucidate the specific signaling pathways and molecular targets of rubraxanthone in cancer cells.

Anti-Platelet Activity

Rubraxanthone has demonstrated notable activity as an inhibitor of platelet aggregation, suggesting its potential in the context of cardiovascular research.

Quantitative Data: Platelet-Activating Factor (PAF) Receptor Inhibition and Anti-Platelet Aggregation

| Assay | Parameter | Value | Reference |

| PAF Receptor Binding | IC50 | 18.2 µM | [8] |

| Anti-Platelet Aggregation (induced by Arachidonic Acid) | IC50 | 114.9 ± 3.1 µM | [9] |

| Anti-Platelet Aggregation (induced by Collagen) | IC50 | 229.2 ± 5.1 µM | [9] |

| Anti-Platelet Aggregation (induced by ADP) | IC50 | 107.4 ± 4.8 µM | [9] |

Mechanism of Action: Anti-Platelet Effects

The primary elucidated mechanism of rubraxanthone's anti-platelet activity is through the inhibition of the Platelet-Activating Factor (PAF) receptor .[8] PAF is a potent phospholipid activator of platelets and inflammatory cells, and its receptor is a G-protein coupled receptor. By binding to and blocking this receptor, rubraxanthone can inhibit the downstream signaling cascade that leads to platelet aggregation.

The differential IC50 values against various inducers of platelet aggregation (arachidonic acid, collagen, and ADP) suggest that rubraxanthone may also interact with other pathways involved in platelet activation, although these have not yet been fully characterized.

Experimental Protocols

Cytotoxicity Assay (Conceptual Protocol based on general MTT assay)

This protocol describes a general method for assessing the cytotoxicity of a compound like rubraxanthone using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

- Cancer cells (e.g., CEM-SS) are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow overnight.

2. Compound Treatment:

- A stock solution of rubraxanthone is prepared in a suitable solvent (e.g., DMSO).

- Serial dilutions of rubraxanthone are prepared in cell culture medium.

- The existing medium is removed from the cells, and the cells are treated with the various concentrations of rubraxanthone. Control wells receive medium with the solvent at the same final concentration.

3. Incubation:

- The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. MTT Addition and Incubation:

- After the incubation period, MTT solution is added to each well and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

5. Solubilization and Absorbance Reading:

- A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

- The absorbance values are used to calculate the percentage of cell viability for each concentration of rubraxanthone compared to the solvent control.

- The LC50 (lethal concentration 50%) or IC50 (inhibitory concentration 50%) value is then determined from the dose-response curve.

Platelet-Activating Factor (PAF) Receptor Binding Assay

This protocol is based on the methodology described for rubraxanthone's inhibition of PAF receptor binding.[10]

1. Preparation of Washed Rabbit Platelets:

- Blood is collected from rabbits and platelet-rich plasma is obtained by centrifugation.

- The platelets are then washed and resuspended in a suitable buffer.

2. Reaction Mixture Preparation:

- The reaction mixture contains:

- Washed rabbit platelet suspension.

- ³H-PAF (radiolabeled PAF as the ligand).

- Either unlabeled PAF (for determining non-specific binding) or the test compound (rubraxanthone).

- A control solution without the test compound.

3. Incubation:

- The reaction mixture is incubated at room temperature for 1 hour to allow for binding of the ligand to the PAF receptors.

4. Separation of Bound and Free Ligand:

- The mixture is filtered through glass fiber filters to separate the platelets (with bound ligand) from the unbound ligand.

5. Scintillation Counting:

- The radioactivity of the filters (representing the bound ³H-PAF) is measured using a scintillation counter.

6. Data Analysis:

- Specific binding is calculated as the difference between total binding (in the absence of unlabeled PAF) and non-specific binding (in the presence of excess unlabeled PAF).

- The percentage inhibition of specific binding by rubraxanthone is calculated for each concentration.

- The IC50 value is determined from the dose-response curve.

Anti-Platelet Aggregation Assay (Impedance Method)

This protocol is based on the impedance method used to assess rubraxanthone's effect on platelet aggregation.[9]

1. Blood Sample Preparation:

- Whole blood is diluted with a saline buffer.

2. Incubation with Test Compound:

- The diluted blood is incubated with a solution of rubraxanthone (dissolved in a suitable solvent like DMSO) or the solvent control at 37°C for a short period (e.g., 2 minutes).

3. Induction of Aggregation:

- An aggregating agent (e.g., arachidonic acid, collagen, or ADP) is added to the blood sample to induce platelet aggregation.

4. Impedance Measurement:

- The change in electrical impedance across a pair of electrodes placed in the blood sample is measured over a period of time (e.g., 5 minutes) using a whole blood aggregometer. As platelets aggregate on the electrodes, the impedance increases.

5. Data Analysis:

- The increase in impedance is recorded and compared to the control group.

- The percentage inhibition of aggregation by rubraxanthone is calculated for each inducer.

- The IC50 value is determined from the dose-response curve for each aggregating agent.

Visualizations: Signaling Pathways and Workflows

Putative Xanthone-Mediated Anti-Cancer Signaling

Caption: Putative signaling pathways targeted by xanthones in cancer cells.

Experimental Workflow: Cytotoxicity MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Workflow: PAF Receptor Binding Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-proliferation, cell cycle arrest and apoptosis induced by a natural xanthone from Gentianopsis paludosa Ma, in human promyelocytic leukemia cell line HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro inhibitory effect of rubraxanthone isolated from Garcinia parvifolia on platelet-activating factor receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prenylated xanthone and rubraxanthone with Antiplatelet aggregation activity in human whole blood isolated from Garcinia griffithii. – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

Anticancer Potential of Rubraxanthone Against the CEM-SS Cell Line: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubraxanthone, a naturally occurring xanthone, has demonstrated promising anticancer properties. This technical guide delves into the current understanding of Rubraxanthone's potential as a therapeutic agent against the human T-lymphoblastoid cell line, CEM-SS, a well-established model for T-cell acute lymphoblastic leukemia. This document summarizes the available quantitative data, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Data Presentation

The primary quantitative measure of Rubraxanthone's cytotoxic activity against the CEM-SS cell line is its half-maximal inhibitory concentration (IC50) or lethal concentration 50 (LC50). This value represents the concentration of the compound required to inhibit the growth of or kill 50% of the cell population.

| Compound | Cell Line | Assay | IC50/LC50 Value | Citation |

| Rubraxanthone | CEM-SS | Not Specified | 5.0 µg/mL | [1] |

Note: While the precise assay used to determine this value is not detailed in the available literature, it is typically determined using a cell viability assay such as the MTT or XTT assay. Further research is required to elucidate more detailed quantitative data, such as apoptosis rates and cell cycle distribution percentages, following Rubraxanthone treatment of CEM-SS cells.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of scientific findings. The following sections outline standard methodologies for key experiments relevant to assessing the anticancer potential of a compound like Rubraxanthone.

Cell Culture and Maintenance

The CEM-SS human T-lymphoblastoid cell line is typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. The cells are grown in suspension and should be subcultured every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

CEM-SS cells

-

Rubraxanthone (dissolved in a suitable solvent, e.g., DMSO)

-

RPMI-1640 medium with 10% FBS

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed CEM-SS cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to acclimate.

-

Prepare serial dilutions of Rubraxanthone in culture medium.

-

Add 100 µL of the Rubraxanthone dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Rubraxanthone) and a negative control (untreated cells).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Centrifuge the plate and carefully remove the supernatant.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Materials:

-

Treated and untreated CEM-SS cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat CEM-SS cells with Rubraxanthone at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating agent Propidium Iodide (PI) to stain the cellular DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

Treated and untreated CEM-SS cells

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Treat CEM-SS cells with Rubraxanthone at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. The DNA content will be measured, and the percentage of cells in each phase of the cell cycle will be determined using appropriate software.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anticancer potential of a compound like Rubraxanthone.

Caption: General workflow for assessing the anticancer effects of Rubraxanthone on CEM-SS cells.

Hypothesized Signaling Pathway: Intrinsic Apoptosis

While the specific signaling pathways modulated by Rubraxanthone in CEM-SS cells have not been elucidated, many xanthones are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a generalized model of this pathway.

Caption: A generalized model of the intrinsic apoptosis pathway potentially induced by Rubraxanthone.

Conclusion and Future Directions

The available data indicates that Rubraxanthone exhibits cytotoxic activity against the CEM-SS T-lymphoblastic leukemia cell line with an LC50 of 5.0 µg/mL.[1] However, a significant gap exists in the literature regarding the detailed molecular mechanisms underlying this activity. Future research should focus on:

-

Quantitative analysis of apoptosis and cell cycle arrest: Performing Annexin V/PI and PI staining assays followed by flow cytometry to quantify the apoptotic and cell cycle effects of Rubraxanthone on CEM-SS cells.

-

Elucidation of signaling pathways: Utilizing techniques such as Western blotting and phospho-protein arrays to identify the specific signaling cascades (e.g., MAPK, PI3K/Akt, NF-κB) modulated by Rubraxanthone in this cell line.

-

In vivo studies: Validating the in vitro findings in animal models of T-cell acute lymphoblastic leukemia to assess the therapeutic potential of Rubraxanthone in a more complex biological system.

By addressing these research questions, a more comprehensive understanding of Rubraxanthone's anticancer potential can be achieved, paving the way for its potential development as a novel therapeutic agent for T-cell malignancies.

References

Rubraxanthone: A Technical Guide to its Potential as an Antiplatelet Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubraxanthone, a xanthone compound isolated from plants of the Guttiferae family, has demonstrated significant promise as a potential antiplatelet agent.[1] This technical guide provides an in-depth overview of the current scientific data on rubraxanthone's antiplatelet activity. It includes a compilation of quantitative data from various studies, detailed experimental protocols for assessing its efficacy, and a proposed mechanism of action illustrated through signaling pathway diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antiplatelet therapies.

Quantitative Data on Antiplatelet Activity

Rubraxanthone has been evaluated for its ability to inhibit platelet aggregation induced by various agonists. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Inhibitory Concentration (IC50) of Rubraxanthone on Platelet Aggregation

| Inducer | IC50 (µM) | Source |

| Collagen | 47.0 | Jantan et al.[2] |

| Collagen | 229.2 ± 5.1 | Alkadi et al.[3][4] |

| Arachidonic Acid (AA) | 114.9 ± 3.1 | Alkadi et al.[3][4] |

| Adenosine Diphosphate (ADP) | 107.4 ± 4.8 | Alkadi et al.[3][4] |

Table 2: Inhibitory Activity of Rubraxanthone on Platelet-Activating Factor (PAF) Receptor Binding

| Assay | IC50 (µM) | Source |

| PAF Receptor Binding | 18.2 | Jantan et al.[5][6][7] |

Experimental Protocols

This section details the methodologies employed in the key experiments to determine the antiplatelet effects of rubraxanthone.

In Vitro Platelet Aggregation Assay (Impedance Method)

This protocol is based on the whole blood impedance aggregometry method.

-

Blood Collection: Whole human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Dilution: The whole blood is diluted 1:1 with buffered saline.

-

Incubation with Test Compound: The diluted blood (1 mL) is incubated with a small volume (e.g., 5 µL) of rubraxanthone (dissolved in DMSO) at 37°C for 2 minutes.[4]

-

Initiation of Aggregation: Platelet aggregation is initiated by adding a standard agonist such as collagen (2 µg/mL), adenosine diphosphate (ADP) (10 µM), or arachidonic acid (AA) (0.5 mM).[4]

-

Measurement: Platelet aggregation is measured for at least 5 minutes using a whole-blood lumi-aggregometer.[3][4] The instrument measures the change in impedance between two electrodes immersed in the blood sample. As platelets aggregate on the electrodes, the impedance increases.

-

Data Analysis: The results are expressed as the percentage of inhibition of aggregation compared to a control group (treated with DMSO vehicle). The IC50 value, the concentration of rubraxanthone required to inhibit aggregation by 50%, is then calculated.

Platelet-Activating Factor (PAF) Receptor Binding Assay

This protocol describes a competitive binding assay to determine the effect of rubraxanthone on PAF receptor binding.

-

Platelet Preparation: Rabbit platelets are washed and prepared to a specific concentration in a suitable buffer.

-